molecular formula C16H18ClN3O3S B11124623 2-(N-Ethyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-YL)methyl]acetamide

2-(N-Ethyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-YL)methyl]acetamide

Cat. No.: B11124623
M. Wt: 367.9 g/mol
InChI Key: GBIPJNRYDAKHGU-UHFFFAOYSA-N
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Description

2-(N-Ethyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-YL)methyl]acetamide is a synthetic organic compound It is characterized by the presence of a sulfonamide group, a pyridine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Ethyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-YL)methyl]acetamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with ethylamine under basic conditions.

    Introduction of the pyridine ring: The pyridine moiety can be introduced through a nucleophilic substitution reaction with a suitable pyridine derivative.

    Formation of the acetamide group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-Ethyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-YL)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(N-Ethyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-YL)methyl]acetamide may have various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(N-Ethyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-YL)methyl]acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds containing the sulfonamide group, such as sulfanilamide.

    Pyridine derivatives: Compounds with a pyridine ring, such as nicotinamide.

    Acetamides: Compounds with an acetamide group, such as acetanilide.

Uniqueness

2-(N-Ethyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-YL)methyl]acetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18ClN3O3S

Molecular Weight

367.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C16H18ClN3O3S/c1-2-20(24(22,23)15-7-5-14(17)6-8-15)12-16(21)19-11-13-4-3-9-18-10-13/h3-10H,2,11-12H2,1H3,(H,19,21)

InChI Key

GBIPJNRYDAKHGU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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